Tert-Butyl-4-brombutanoat

Übersicht

Beschreibung

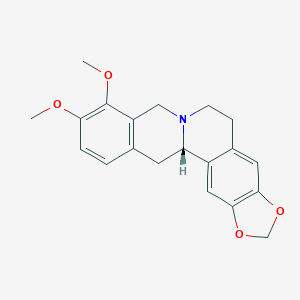

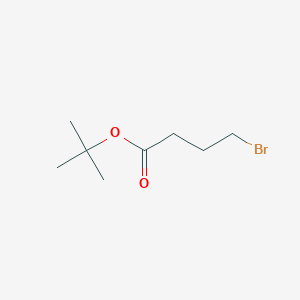

Tert-butyl 4-bromobutanoate is a chemical compound that can be derived from tert-butyl alcohol and bromobutanoic acid. It is a compound that has potential applications in various fields of chemistry, including the synthesis of polymers, pharmaceuticals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of tert-butyl 4-bromobutanoate-related compounds can be achieved through different methods. For instance, tert-butyl bromoacetate ester was synthesized using bromoacetic acid and isobutylene as raw materials, with Amberlyst 15 as a catalyst and tert-butanol as a modifier . Another example is the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2 using bifunctional cobalt(III) salen catalysts . These methods show the versatility of tert-butyl 4-bromobutanoate derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-bromobutanoate and its derivatives can be complex. For example, the molecular structure of 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, a related compound, was studied using gas-electron diffraction and theoretical ab initio calculations, revealing a highly strained structure with anti conformation and sterical strain manifesting in elongated bonds and unusual bond angles .

Chemical Reactions Analysis

Tert-butyl 4-bromobutanoate and its derivatives undergo various chemical reactions. For instance, the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine provides access to ortho-bromoaniline, which can be converted to highly water-soluble nitroxides . Additionally, the hydrolysis of tri-tert-butylaluminum leads to the formation of tert-butyl-substituted alumoxanes, which have been characterized by various spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-bromobutanoate derivatives can vary. For example, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) exhibits a glass-transition temperature (Tg) of 37 °C and shows greater than 99% carbonate linkages with 100% head-to-tail regioselectivity . The parent carboxylic acid of a highly water-soluble stable free radical derived from tert-butyl 4-bromobutanoate was found to be very persistent in water at pH 1 .

Wissenschaftliche Forschungsanwendungen

Lösungsmittel in verschiedenen Industrien

Tert-Butyl-4-brombutanoat wird hauptsächlich als Lösungsmittel verwendet . Es kann in verschiedenen Industrien wie Beschichtungen, Tinten und Klebstoffen eingesetzt werden . Als Lösungsmittel hilft es beim Auflösen anderer Stoffe, was es zu einem wichtigen Bestandteil bei der Formulierung verschiedener Produkte macht.

Polymerisationsinitiator

Eine weitere wichtige Anwendung von this compound ist seine Verwendung als Polymerisationsinitiator . In dieser Rolle hilft es, die chemische Reaktion zu starten, die zur Bildung von Polymeren führt. Polymere haben eine breite Palette von Anwendungen, darunter Kunststoffe, Harze, Gummi und Fasern.

Zwischenprodukt in der organischen Synthese

this compound kann auch als Zwischenprodukt in der organischen Synthese dienen . Als Zwischenprodukt wird es bei der Herstellung anderer chemischer Verbindungen verwendet. Dies macht es zu einer wertvollen Verbindung im Bereich der organischen Chemie.

Forschung und Entwicklung

Angesichts seiner Eigenschaften wird this compound auch in der Forschung und Entwicklung eingesetzt . Wissenschaftler können es verwenden, um seine Eigenschaften und Reaktionen zu untersuchen, was zur Entdeckung neuer Anwendungen und Produkte führt.

Wirkmechanismus

Target of Action

Tert-butyl 4-bromobutanoate is an organic compound that is primarily used as a reagent in various chemical reactions . It is postulated to function as an alkylating agent , thereby facilitating the addition of an alkyl group to molecules .

Mode of Action

As an alkylating agent, Tert-butyl 4-bromobutanoate interacts with its targets by donating an alkyl group . This transformative process results in alterations to the structure and function of the molecule , thereby yielding a spectrum of potential biological impacts .

Result of Action

The molecular and cellular effects of Tert-butyl 4-bromobutanoate’s action would largely depend on the specific molecules it interacts with. As an alkylating agent, it has the potential to alter the structure and function of these molecules .

Safety and Hazards

Tert-butyl 4-bromobutanoate can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-bromobutanoate is mainly used as a solvent and can be used in coatings, inks, adhesives, and other fields . It can also be used as a polymerization initiator

Temporal Effects in Laboratory Settings

Tert-butyl 4-bromobutanoate is recommended to be stored at room temperature in a cool and dark place

Eigenschaften

IUPAC Name |

tert-butyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEZRYIJNHAIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

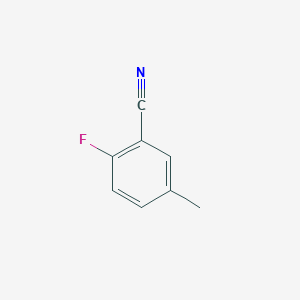

CC(C)(C)OC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911796 | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110661-91-1, 110611-91-1 | |

| Record name | 1,1-Dimethylethyl 4-bromobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromobutyric acid-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

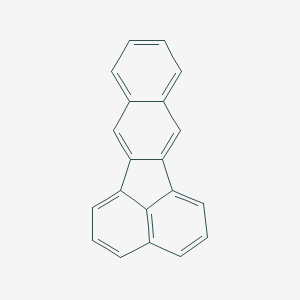

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)

![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)